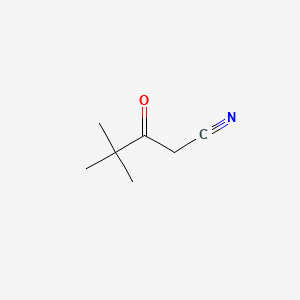
2,2,3,3-四氟-1,4-丁二醇
描述
2,2,3,3-Tetrafluoro-1,4-butanediol: is an organic compound with the molecular formula C4H6F4O2 . It is a fluorinated diol, characterized by the presence of two hydroxyl groups (-OH) and four fluorine atoms attached to the carbon chain. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications .
科学研究应用
Chemistry:
2,2,3,3-Tetrafluoro-1,4-butanediol is used as a building block in the synthesis of various fluorinated compounds. It is valuable in the development of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance .
Biology and Medicine:
In biological research, this compound is used to study the effects of fluorinated molecules on biological systems. It can be incorporated into pharmaceuticals to enhance their metabolic stability and bioavailability .
Industry:
In industrial applications, 2,2,3,3-Tetrafluoro-1,4-butanediol is used in the production of specialty chemicals, coatings, and surfactants. Its unique properties make it suitable for use in high-performance materials and advanced technologies .
作用机制
Target of Action
It’s known to be used as a reactant in the enzymic synthesis of silicone fluorinated aliphatic polyester amides .
Mode of Action
It’s known to participate in the synthesis of various compounds, including segmented polyurethanes and perfluoro-polyether-modified segmented polyurethanes .
Biochemical Pathways
Its role in the synthesis of silicone fluorinated aliphatic polyester amides suggests it may influence the pathways related to these compounds .
Result of Action
Its known applications in the synthesis of various compounds suggest it may have a role in the formation of these substances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,3,3-Tetrafluoro-1,4-butanediol. It’s soluble in water and should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place . It’s incompatible with acids and oxidizing agents .
生化分析
Biochemical Properties
2,2,3,3-Tetrafluoro-1,4-butanediol plays a role in biochemical reactions as a reactant in the enzymic synthesis of silicone fluorinated aliphatic polyester amides . It interacts with various enzymes and proteins, facilitating the formation of complex polymer structures. The nature of these interactions involves the hydroxyl groups of 2,2,3,3-Tetrafluoro-1,4-butanediol forming hydrogen bonds with active sites of enzymes, thereby influencing the catalytic activity and specificity of these enzymes.
Cellular Effects
The effects of 2,2,3,3-Tetrafluoro-1,4-butanediol on cells and cellular processes are multifaceted. It has been observed to cause irritation to eyes and skin, indicating a potential impact on cell membranes and surface proteins . Additionally, 2,2,3,3-Tetrafluoro-1,4-butanediol may influence cell signaling pathways and gene expression, although specific pathways and genes affected require further investigation. Its impact on cellular metabolism includes potential alterations in metabolic flux and enzyme activity due to its interaction with cellular proteins.
Molecular Mechanism
At the molecular level, 2,2,3,3-Tetrafluoro-1,4-butanediol exerts its effects through binding interactions with biomolecules. The hydroxyl groups of the compound can form hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. This can result in changes in gene expression and subsequent cellular responses. The fluorinated nature of the compound also contributes to its unique binding properties, affecting the overall molecular interactions within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,3,3-Tetrafluoro-1,4-butanediol change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to strong acids or oxidizing agents . Long-term effects on cellular function observed in in vitro studies include sustained enzyme inhibition and potential cytotoxicity at higher concentrations. In vivo studies are needed to further elucidate the temporal effects of 2,2,3,3-Tetrafluoro-1,4-butanediol on cellular function.
Dosage Effects in Animal Models
The effects of 2,2,3,3-Tetrafluoro-1,4-butanediol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects such as skin and eye irritation Threshold effects observed in studies indicate that there is a dosage-dependent response, with higher concentrations leading to more pronounced toxic effects
Metabolic Pathways
2,2,3,3-Tetrafluoro-1,4-butanediol is involved in metabolic pathways that include its enzymatic conversion to various fluorinated compounds. Enzymes such as oxidoreductases may facilitate the oxidation of the hydroxyl groups, leading to the formation of reactive intermediates. These intermediates can further participate in metabolic reactions, affecting the overall metabolic flux and levels of metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2,2,3,3-Tetrafluoro-1,4-butanediol is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water allows it to diffuse across cell membranes, while its binding to specific proteins can influence its localization and accumulation in certain cellular compartments . The distribution of 2,2,3,3-Tetrafluoro-1,4-butanediol within tissues is also affected by its chemical properties, including its fluorinated nature.
Subcellular Localization
The subcellular localization of 2,2,3,3-Tetrafluoro-1,4-butanediol is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The localization of 2,2,3,3-Tetrafluoro-1,4-butanediol within the cell can influence its activity and function, contributing to its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions:
The preparation of 2,2,3,3-Tetrafluoro-1,4-butanediol typically involves the fluorination of 1,4-butanediol. One common method is the reaction of 1,4-butanediol with hydrogen fluoride (HF) and a metal fluoride catalyst, such as sulfur hexafluoride (SF6). The reaction proceeds under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods:
In industrial settings, the production of 2,2,3,3-Tetrafluoro-1,4-butanediol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: 2,2,3,3-Tetrafluoro-1,4-butanediol can undergo oxidation reactions to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction: The compound can be reduced to form fluorinated alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of fluorinated aldehydes or ketones.
Reduction: Formation of fluorinated alcohols.
Substitution: Formation of fluorinated ethers or other substituted derivatives.
相似化合物的比较
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol
- 1,1,1,3,3,3-Hexafluoro-2-propanol
Comparison:
2,2,3,3-Tetrafluoro-1,4-butanediol is unique due to its specific arrangement of fluorine atoms and hydroxyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various applications. The presence of four fluorine atoms enhances its chemical resistance and thermal stability, distinguishing it from other fluorinated diols .
属性
IUPAC Name |
2,2,3,3-tetrafluorobutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F4O2/c5-3(6,1-9)4(7,8)2-10/h9-10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZXJJOGDCLNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195281 | |
| Record name | 2,2,3,3-Tetrafluoro-1,4-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2,2,3,3-Tetrafluoro-1,4-butanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19425 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
425-61-6 | |
| Record name | 2,2,3,3-Tetrafluoro-1,4-butanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 425-61-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,3,3-Tetrafluoro-1,4-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-Tetrafluorobutane-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















